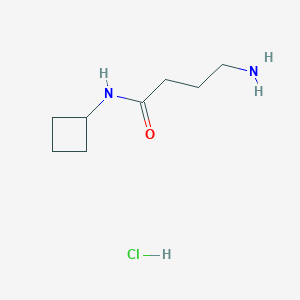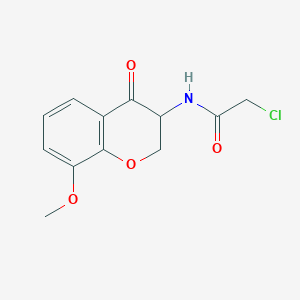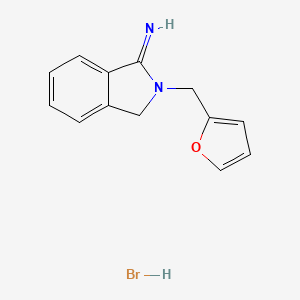![molecular formula C12H16ClF3N2O2 B2811631 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-24-9](/img/structure/B2811631.png)
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS No. 1909319-24-9 . It has a molecular weight of 312.72 and a molecular formula of C12H16ClF3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanamide group through a methyl bridge . The presence of the trifluoromethoxy group may influence the compound’s reactivity and physical properties.Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.72 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Materials Science
A study conducted by García-Martín et al. (2001) on "PREPARATION AND REACTIVITY OF SOME 3-DEOXY-D-ALTRONIC ACID DERIVATIVES" explored the synthesis and reactivity of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride. This compound served as a key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. The study details an alternative synthetic route to this amino acid and discusses the unexpected reactivity of some of its 3-deoxy derivatives, emphasizing the compound's significance in materials science and polymer chemistry (García-Martín, Báñez, & Galbis, 2001).
Pharmacokinetics and Metabolism
In the realm of pharmacology, Wu et al. (2006) examined the "PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS," focusing on a compound within the same chemical family. Their research offers insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, including absorption, clearance, and metabolic profiling. This highlights the compound's potential therapeutic applications and its role in the development of new drugs (Wu et al., 2006).
Neuropharmacology
A neurokinin-1 receptor antagonist described by Harrison et al. (2001) provides a case study for clinical applications in emesis and depression. This compound demonstrates high affinity and oral activity, showcasing the chemical's potential in neuropharmacological research and its relevance for developing treatments for neurological conditions (Harrison et al., 2001).
Antimicrobial and Anticancer Activity
Research on substituted phenyl azetidines and aminoacetamides reveals the antimicrobial and anticancer potential of compounds within this chemical class. Studies by Doraswamy & Ramana (2013) and El Rayes et al. (2019) delve into the synthesis and characterization of these compounds, underscoring their significance in the development of new therapeutic agents against microbial infections and cancer (Doraswamy & Ramana, 2013); (El Rayes et al., 2019).
Mecanismo De Acción
Mode of Action
The trifluoromethoxy group may enhance the compound’s binding affinity to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets.
Disclaimer: This information is based on the current state of scientific knowledge and may be subject to change as new research emerges .
Propiedades
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGXHJJIMVZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2811553.png)
![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)



![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde](/img/structure/B2811563.png)


![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)

![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2811571.png)
